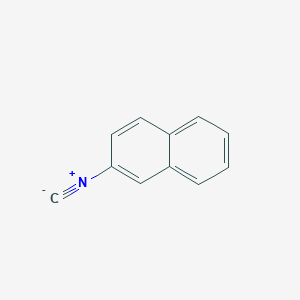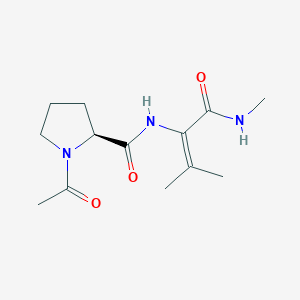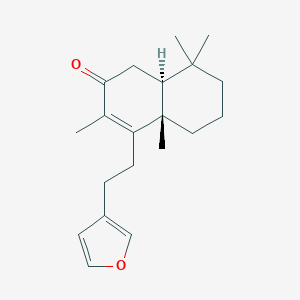
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₇H₁₀O₅ It is characterized by the presence of a hydroxypropoxy group and a keto group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid typically involves the reaction of 4-oxobut-2-enoic acid with 2-hydroxypropyl derivatives under controlled conditions. One common method is the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropoxy)-4-oxobut-2-enoic acid.
Reduction: Formation of 4-(2-hydroxypropoxy)-4-hydroxybut-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The keto group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid
Uniqueness
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxypropoxy group and a keto group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
10099-73-7 |
|---|---|
Molecular Formula |
C7H10O5 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2- |
InChI Key |
CTEFDDZVRLFMNT-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
Isomeric SMILES |
C(CO)COC(=O)/C=C\C(=O)O |
Canonical SMILES |
C(CO)COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















